molecular formula C8H14N2O B14030876 (1-(Tert-butyl)-1H-imidazol-5-YL)methanol

(1-(Tert-butyl)-1H-imidazol-5-YL)methanol

Cat. No.: B14030876
M. Wt: 154.21 g/mol
InChI Key: CCUPDXMAVBVZOO-UHFFFAOYSA-N
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Description

(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1-(Tert-butyl)-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield imidazole derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: Imidazole-5-carboxylic acid.

    Reduction: Various imidazole derivatives.

    Substitution: Imidazole derivatives with different substituents.

Mechanism of Action

The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-5-methanol: Lacks the tert-butyl group, making it less lipophilic and stable.

    2-Methyl-1H-imidazole-5-methanol: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is unique due to its enhanced stability and lipophilicity, which make it a valuable intermediate in various chemical reactions and applications. The presence of the tert-butyl group also increases its resistance to metabolic degradation .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(3-tert-butylimidazol-4-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4,6,11H,5H2,1-3H3

InChI Key

CCUPDXMAVBVZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC=C1CO

Origin of Product

United States

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